1-Bromo-7-methyl-2-naphthaldehyde
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Overview
Description
1-Bromo-7-methyl-2-naphthaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, characterized by the presence of a bromine atom at the first position and a methyl group at the seventh position, along with an aldehyde functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-7-methyl-2-naphthaldehyde typically involves the bromination of 7-methyl-2-naphthaldehyde. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-7-methyl-2-naphthaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of 1-Bromo-7-methyl-2-naphthoic acid.
Reduction: Formation of 1-Bromo-7-methyl-2-naphthyl alcohol.
Scientific Research Applications
1-Bromo-7-methyl-2-naphthaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-7-methyl-2-naphthaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-Bromo-2-naphthaldehyde: Similar structure but with the bromine atom at the second position.
7-Methyl-2-naphthaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Naphthaldehyde: Lacks both the bromine and methyl groups, resulting in different chemical properties.
Uniqueness: 1-Bromo-7-methyl-2-naphthaldehyde is unique due to the combined presence of the bromine atom, methyl group, and aldehyde functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields of research.
Biological Activity
1-Bromo-7-methyl-2-naphthaldehyde is an organic compound with the molecular formula C₁₂H₉BrO. It is a derivative of naphthalene characterized by a bromine atom at the first position, a methyl group at the seventh, and an aldehyde functional group at the second position. This unique structure imparts distinct reactivity and potential applications in various fields, particularly in biological systems.
The compound exhibits several notable chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₂H₉BrO |
Molecular Weight | 249.10 g/mol |
IUPAC Name | 1-bromo-7-methylnaphthalene-2-carbaldehyde |
InChI | InChI=1S/C₁₂H₉BrO/c1-8-2-3-9-4-5-10(7-14)12(13)11(9)6-8/h2-7H,1H3 |
Canonical SMILES | CC1=CC2=C(C=C1)C=CC(=C2Br)C=O |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to modifications that alter their function. Additionally, the bromine atom may engage in halogen bonding, enhancing the compound's reactivity and specificity towards certain biological pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound and its derivatives. For instance, metal complexes formed with this compound have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These complexes were effective in inhibiting microbial growth, demonstrating the potential of this compound as a scaffold for developing new antimicrobial agents .
Cytotoxicity and Anticancer Potential
Research indicates that this compound may possess cytotoxic effects on various cancer cell lines. Studies have reported that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. The specific pathways affected include those related to cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer therapeutics .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Chemistry—A European Journal evaluated the antimicrobial activity of metal complexes derived from this compound. The results showed that these complexes exhibited remarkable activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study focusing on the anticancer properties of this compound, researchers found that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and prostate cancer cells. Mechanistic studies suggested that the compound activates caspase pathways involved in apoptosis, highlighting its potential as an anticancer agent .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C12H9BrO |
---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
1-bromo-7-methylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H9BrO/c1-8-2-3-9-4-5-10(7-14)12(13)11(9)6-8/h2-7H,1H3 |
InChI Key |
NPKDKFVNLWAVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2Br)C=O |
Origin of Product |
United States |
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